molecular formula C23H20F6N2O B14768701 (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole

Cat. No.: B14768701
M. Wt: 454.4 g/mol
InChI Key: RZFZETZNYKFYEU-UHFFFAOYSA-N
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Description

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is a complex organic compound featuring a trifluoromethyl group, an indole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, introduction of the trifluoromethyl groups, and construction of the oxazole ring. Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-((1-(3,5-Bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2,5,5-trimethyl-4,5-dihydrooxazole is unique due to its combination of an indole moiety and an oxazole ring, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H20F6N2O

Molecular Weight

454.4 g/mol

IUPAC Name

4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2,5,5-trimethyl-4H-1,3-oxazole

InChI

InChI=1S/C23H20F6N2O/c1-13-30-20(21(2,3)32-13)8-14-12-31(19-7-5-4-6-18(14)19)17-10-15(22(24,25)26)9-16(11-17)23(27,28)29/h4-7,9-12,20H,8H2,1-3H3

InChI Key

RZFZETZNYKFYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(O1)(C)C)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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